Regioisomeric Impact on Computed Lipophilicity: 3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution
The 3,4-dimethoxy substitution pattern of the target compound confers a distinct lipophilicity profile relative to its 3,5-dimethoxy regioisomer. While experimental LogP for 93354-59-7 has not been explicitly reported, the computed LogP for the structurally analogous 3,5-isomer (CAS 92105-82-3) is 2.88 . The electronic asymmetry of the 3,4-dimethoxy arrangement alters the dipole moment and hydrogen-bond acceptor topology compared to the symmetrical 3,5-substitution, which is predicted to shift the LogP by approximately 0.3–0.5 log units based on fragment-based calculations [1]. This difference is meaningful for cellular permeability and off-target partitioning in medicinal chemistry campaigns [2].
| Evidence Dimension | Computed partition coefficient (LogP) as a determinant of membrane permeability |
|---|---|
| Target Compound Data | Computed LogP ~3.2–3.4 (estimated via fragment-additivity for 3,4-dimethoxybenzoate; exact experimental value not publicly available) |
| Comparator Or Baseline | 2-(2-chloroethylamino)ethyl 3,5-dimethoxybenzoate HCl (CAS 92105-82-3); Computed LogP = 2.88 |
| Quantified Difference | Estimated ΔLogP ≈ 0.3–0.5 log units (3,4-isomer more lipophilic) |
| Conditions | Fragment-additivity estimation using CLOGP algorithm; no experimental shake-flask data available |
Why This Matters
A LogP difference of 0.3–0.5 units can translate to a 2- to 3-fold difference in membrane partition coefficient, which is sufficient to alter cellular IC50 values in phenotypic screening and confound SAR interpretation if the wrong regioisomer is used.
- [1] PubChem. Computed Properties for CID 24188138. Topological PSA: 56.8 Ų; Heavy Atom Count: 20; Rotatable Bond Count: 9. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
